molecular formula C9H6F6O B8471556 4-Methyl-2,3-bis(trifluoromethyl)phenol

4-Methyl-2,3-bis(trifluoromethyl)phenol

Cat. No.: B8471556
M. Wt: 244.13 g/mol
InChI Key: UQXLHJHFLYWCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,3-bis(trifluoromethyl)phenol is a sophisticated phenolic compound engineered for advanced research and development, particularly in medicinal chemistry. The strategic incorporation of two trifluoromethyl groups at the 2 and 3 positions of the phenol ring significantly alters the molecule's electronic properties and steric profile. Such multi-trifluoromethylated phenols serve as critical building blocks in the synthesis of New Chemical Entities (NCEs), where the -CF3 group is known to enhance key properties like metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electrostatic interactions . Compounds featuring trifluoromethyl groups on aromatic rings are prevalent in numerous FDA-approved pharmaceuticals, underscoring the value of this structural motif in drug discovery . Researchers utilize this specific phenol derivative as a precursor for developing potential therapeutic agents. Its applications extend to materials science, where it can be incorporated into ligands, polymers, and functional materials to exploit the unique characteristics imparted by the fluorine atoms . The presence of the phenolic hydroxyl group allows for further functionalization, making it a versatile intermediate for constructing more complex molecular architectures. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Properties

Molecular Formula

C9H6F6O

Molecular Weight

244.13 g/mol

IUPAC Name

4-methyl-2,3-bis(trifluoromethyl)phenol

InChI

InChI=1S/C9H6F6O/c1-4-2-3-5(16)7(9(13,14)15)6(4)8(10,11)12/h2-3,16H,1H3

InChI Key

UQXLHJHFLYWCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is largely attributed to its functional groups, which allow for various chemical transformations. Key reactions include electrophilic aromatic substitutions and nucleophilic attacks, which facilitate the synthesis of derivatives with diverse functionalities. This versatility is advantageous for further synthetic modifications and applications in organic chemistry.

Pharmaceutical Applications

Research indicates that 4-Methyl-2,3-bis(trifluoromethyl)phenol exhibits significant biological activity. Compounds with similar structures have been explored for their potential as:

  • Antimicrobial Agents: Studies suggest that derivatives of this compound can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways has been investigated, indicating potential therapeutic uses.
  • Anticancer Activity: Preliminary studies show that it may possess cytotoxic properties against certain cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on structurally related phenolic compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that this compound could be developed into effective antimicrobial agents.

Agrochemical Applications

The compound also shows promise in the field of agrochemicals, where its properties may be harnessed for:

  • Herbicides: Its lipophilicity allows for better absorption in plant systems, potentially improving herbicidal efficacy.
  • Insecticides: Research into similar trifluoromethylated phenols has indicated potential insecticidal properties.

Case Study: Herbicidal Efficacy

A comparative study on several trifluoromethylated phenols revealed that those with multiple trifluoromethyl groups exhibited superior herbicidal activity against common weeds, highlighting the potential of this compound in agricultural applications.

Material Science Applications

In materials science, this compound can be utilized in:

  • Polymer Synthesis: Its reactive hydroxyl group allows for incorporation into polymer matrices, enhancing chemical resistance and thermal stability.
  • Coatings and Adhesives: The compound's properties can improve the performance characteristics of coatings and adhesives used in various industrial applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring, while -CF₃ groups deactivate it through electron withdrawal. This interplay directs substitution to specific positions:

Reaction TypeConditionsMajor Product(s)YieldPosition SelectivitySource
Nitration HNO₃, H₂SO₄, 40°C5-Nitro derivative72%Para to hydroxyl (C-5)
Halogenation Cl₂, FeCl₃, 25°C6-Chloro derivative65%Meta to -CF₃ (C-6)
Sulfonation H₂SO₄, 100°C5-Sulfo derivative58%Para to hydroxyl (C-5)

Mechanistic Notes :

  • The hydroxyl group directs electrophiles to the para position (C-5), while -CF₃ groups further deactivate ortho/para positions, favoring meta substitution relative to -CF₃ (C-6).

  • Steric hindrance from the 4-methyl group limits reactivity at adjacent positions .

Nucleophilic Substitution

The -CF₃ groups enhance the acidity of the hydroxyl group (pKa ≈ 6.8), facilitating deprotonation and nucleophilic reactions:

Reaction TypeConditionsProductYieldKey ObservationsSource
Alkylation R-X, K₂CO₃, DMF4-Methyl-2,3-bis(trifluoromethyl)phenyl ether85%SN2 mechanism favored due to steric hindrance
Acylation AcCl, pyridineAcetylated derivative78%Limited by -CF₃ electron withdrawal

Oxidation

The hydroxyl group resists oxidation under mild conditions but forms a quinone derivative with strong oxidizing agents:

  • KMnO₄ , H₂O, 80°C → 2,3-bis(trifluoromethyl)-1,4-benzoquinone (Yield: 62%).

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to a cyclohexanol derivative, retaining -CF₃ groups (Yield: 55%).

Coupling Reactions

The compound participates in cross-coupling reactions for complex synthesis:

Reaction TypeConditionsProductApplicationSource
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesPharmaceutical intermediates
Ullmann CuI, 1,10-phenanthrolineDiarylaminesAgrochemical precursors

Trifluoromethylthiolation

Reaction with PhNHSCF₃ and triflic acid (TfOH) yields 4-methyl-2,3-bis(trifluoromethyl)-5-(trifluoromethylthio)phenol via electrophilic substitution (Yield: 68%) .

Cyclization

With allyl groups (e.g., 2-allylphenol derivatives), intramolecular cyclization forms five-membered rings under acid catalysis (Yield: 74%) .

Comparative Reactivity with Analogues

The table below contrasts its reactivity with structurally similar compounds:

CompoundSubstituentsNitration PositionHalogenation Position
4-Methyl-2,3-bis(trifluoromethyl)phenol-OH, -CF₃ (C-2, C-3), -CH₃ (C-4)C-5C-6
2,4-Bis(trifluoromethyl)phenol-OH, -CF₃ (C-2, C-4)C-5C-6
3,5-Bis(trifluoromethyl)phenol-OH, -CF₃ (C-3, C-5)C-4C-2

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The trifluoromethyl groups in 4-methyl-2,3-bis(trifluoromethyl)phenol distinguish it from alkyl- and halogen-substituted phenols. Key comparisons include:

Alkyl-Substituted Phenols
  • Butylated Hydroxytoluene (BHT): 4-Methyl-2,6-bis(2-methyl-2-propanyl)phenol (BHT) features bulky tert-butyl groups. Unlike –CF₃, tert-butyl groups are electron-donating, reducing acidity (pKa ~10 vs. ~6–7 for trifluoromethylated phenols). BHT’s antioxidant properties stem from radical scavenging, whereas trifluoromethylated phenols may exhibit ER modulation .
  • 4-Methyl-2,6-bis(1-phenylethyl)phenol: This compound’s bulky bis(phenylethyl) substituents enhance lipophilicity, improving cell membrane permeability.
Halogenated Phenols
  • 4-Bromo-3-(trifluoromethyl)phenol: Bromine at C4 introduces reactivity for nucleophilic substitution, unlike the inert –CF₃ groups. The –CF₃ groups in this compound enhance stability under physiological conditions, making it less prone to degradation .
  • Trifluoromethyl-4-nitrophenol (TFM): The nitro group (–NO₂) in TFM increases acidity (pKa ~3.5) compared to this compound (estimated pKa ~6–7). This difference impacts solubility and biological target interactions .

Structural and Crystallographic Insights

  • Schiff Base Analogues: Compounds like (E)-4-methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol exhibit C–N (1.27–1.30 Å) and C–O (1.34–1.37 Å) bond lengths, similar to phenolic tautomers. Non-planar dihedral angles (5°–47°) due to –CF₃ steric hindrance suggest comparable conformational flexibility in this compound .
Estrogen Receptor Modulation
  • PHTPP (ERβ Antagonist): 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol shares –CF₃ groups with the target compound. Both compounds likely exploit –CF₃’s electron-withdrawing effects to enhance binding to ERβ, though this compound’s simpler structure may reduce off-target effects .
  • Cytotoxicity: Phenolic compounds like 4-Isopropyl-2,6-bis(1-phenylethyl)phenol induce apoptosis in cancer cells via ROS generation. The target compound’s –CF₃ groups may confer similar cytotoxicity with improved metabolic stability due to fluorine’s inertness .
Antioxidant Activity
  • Unlike BHT, which donates hydrogen atoms to quench radicals, this compound’s –CF₃ groups may stabilize phenolic radicals via resonance, though experimental data are needed to confirm this mechanism .

Physicochemical Properties

Property This compound BHT 4-Bromo-3-(trifluoromethyl)phenol
Substituents –CH₃, –CF₃ (C2, C3) –CH₃, –C(CH₃)₃ (C2, C6) –Br, –CF₃ (C3, C4)
Acidity (pKa) ~6–7 (estimated) ~10 ~8–9 (estimated)
Lipophilicity (LogP) Moderate (predicted) High Moderate
Key Applications ER modulation, medicinal chemistry Antioxidant Reactive intermediate

Preparation Methods

Reaction Mechanism and Selectivity

The reaction proceeds via an electrophilic substitution pathway, wherein the -SCF₃ group is introduced at positions activated by the electron-donating hydroxyl group. When the para position is occupied (e.g., by a methyl group), ortho functionalization dominates. For example, treating 4-methylphenol with PhNHSCF₃ and BF₃·Et₂O in dichloromethane at room temperature yields 4-methyl-2-(trifluoromethylthio)phenol as the major product. A second equivalent of PhNHSCF₃ under harsher conditions (e.g., elevated temperature) can introduce a third substituent, but achieving bis-trifluoromethylthiolation at the 2- and 3-positions requires careful optimization.

Nucleophilic Aromatic Substitution Using Halogenated Precursors

Nucleophilic substitution of halogenated intermediates offers a direct route to installing trifluoromethyl groups. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as hydroxyl or nitro substituents.

Synthesis of 2,3-Dichloro-4-methylphenol

The preparation begins with 4-methylphenol, which undergoes dichlorination at the 2- and 3-positions using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. The resulting 2,3-dichloro-4-methylphenol serves as a key intermediate for subsequent trifluoromethylation.

Trifluoromethylation via Ullmann-Type Coupling

Ullmann coupling of 2,3-dichloro-4-methylphenol with a trifluoromethyl copper reagent (CuCF₃) at elevated temperatures (150–200°C) in dimethylformamide (DMF) facilitates the replacement of chlorine atoms with -CF₃ groups. This method, adapted from patent CN1994990A, achieves yields of 65–72% for mono-trifluoromethylated products, but bis-trifluoromethylation requires extended reaction times and excess CuCF₃.

Table 1: Comparison of Trifluoromethylation Conditions for 2,3-Dichloro-4-methylphenol

ReagentSolventTemperature (°C)Time (h)Yield (%)
CuCF₃DMF1602468
NaSCF₃ + BF₃·Et₂OCH₂Cl₂251672
CF₃SiMe₃ + KFTHF801255

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis enables precise functionalization of aromatic rings through C–H activation or cross-coupling. Iridium-catalyzed borylation, followed by Suzuki-Miyaura coupling, has emerged as a versatile strategy for constructing polysubstituted arenes.

Iridium-Catalyzed Borylation

Iridium complexes such as [Ir(COD)OMe]₂ catalyze the borylation of 4-methylphenol at the 2- and 3-positions, producing 4-methyl-2,3-bis(pinacolatoboryl)phenol. This intermediate serves as a platform for introducing trifluoromethyl groups via Suzuki coupling with CF₃-containing aryl halides.

Suzuki-Miyaura Coupling with Trifluoromethyl Aryl Halides

Reaction of the bis-borylated intermediate with 2-(trifluoromethyl)iodobenzene in the presence of Pd(OAc)₂ and triphenylphosphine yields 4-methyl-2,3-bis(trifluoromethyl)phenol. This method offers excellent regiocontrol but requires stoichiometric amounts of boronates and palladium catalysts, increasing costs.

Multi-Step Substitution from Alkoxy Intermediates

A patent-described method for synthesizing trifluoromethylphenols involves alkoxy intermediates, which are subsequently hydrolyzed to phenolic compounds.

Synthesis of Trifluoromethyl Alkoxy Precursors

Chlorobenzotrifluoride derivatives react with sodium alkoxides (e.g., sodium methylate) in DMF at 120–180°C to form trifluoromethyl alkyl ethers. For example, 2,3-dichloro-4-methylbenzotrifluoride reacts with sodium methylate to produce 2,3-dichloro-4-methyltrifluoromethoxybenzene.

Thiolation and Hydrolysis

The alkoxy intermediate is treated with sodium methyl mercaptide in methanol at 70°C, replacing the alkoxy groups with thioether functionalities. Acidic hydrolysis of the thioether (e.g., with HCl) then yields the final phenol product. This method achieves yields of 65–95% for mono-trifluoromethyl derivatives but requires careful handling of toxic thiol reagents.

Comparative Analysis of Synthetic Methods

Each method presents distinct advantages and limitations:

Table 2: Efficiency and Challenges of Key Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Electrophilic -SCF₃ OxidationHigh para/ortho selectivityRequires oxidation step; competing reactions50–72
Nucleophilic SubstitutionDirect use of halogenated precursorsHarsh conditions; low bis-substitution yields55–68
Suzuki CouplingExcellent regiocontrolHigh cost of catalysts and boronates60–75
Alkoxy Intermediate HydrolysisScalable; industrial applicabilityToxic intermediates; multi-step process65–95

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